The Chemistry and Applications of 1,4,5-Oxadiazepane Dihydrochloride: A Comprehensive Technical Guide
The Chemistry and Applications of 1,4,5-Oxadiazepane Dihydrochloride: A Comprehensive Technical Guide
Executive Summary
In the landscape of modern heterocyclic chemistry, seven-membered ring systems containing multiple heteroatoms present unique conformational and reactive properties. 1,4,5-Oxadiazepane dihydrochloride has emerged as a critical structural scaffold, particularly in the synthesis of advanced agrochemicals and pharmaceutical active ingredients. As an application scientist, understanding the physicochemical behavior and synthetic utility of this compound is paramount. This whitepaper provides an in-depth analysis of its properties, de novo synthesis, and its industrial application as the core building block for the ACCase-inhibiting herbicide, Pinoxaden.
Physicochemical Profiling and Structural Causality
1,4,5-Oxadiazepane dihydrochloride is a saturated, seven-membered heterocycle containing one oxygen and two nitrogen atoms[1]. The isolation and utilization of this compound in its dihydrochloride salt form is not merely a handling convenience; it is a deliberate chemical strategy. The free base of 1,4,5-oxadiazepane is highly nucleophilic and susceptible to premature oxidation or degradation due to the adjacent nitrogen atoms (hydrazine moiety). The dihydrochloride salt protonates these nitrogens, drastically enhancing aqueous solubility, stabilizing the ring against oxidative cleavage, and providing a controlled release of the reactive diamine during base-mediated synthetic steps[1].
Quantitative Data Summary
| Property | Value | Mechanistic Implication |
| IUPAC Name | 1,4,5-oxadiazepane dihydrochloride | Defines the 7-membered heterocyclic core. |
| CAS Number | 405281-14-3 | Standard registry identifier[2]. |
| Molecular Formula | C₄H₁₂Cl₂N₂O (C₄H₁₀N₂O · 2HCl) | Indicates a 1:2 stoichiometric ratio of base to acid[3]. |
| Molar Mass | 175.06 g/mol | Critical for precise stoichiometric calculations[3]. |
| Appearance | White to light yellow crystalline solid | High purity indicator; yellowing suggests free-base oxidation[2]. |
| Solubility | Soluble in water and lower alcohols | Enables biphasic or polar solvent reaction conditions[1]. |
| Aqueous pH | Acidic | Requires stoichiometric base (e.g., TEA) for activation[2]. |
De Novo Synthesis Protocol of the 1,4,5-Oxadiazepane Scaffold
The synthesis of the 1,4,5-oxadiazepane core requires precise control over cyclization thermodynamics to prevent the formation of linear polymers. The following protocol outlines the industrial standard for generating this scaffold via cyclocondensation[4].
Step-by-Step Methodology:
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Hydrazine Protection (Acylation):
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Action: Reflux hydrazine hydrate in ethyl acetate to generate N,N'-diacylhydrazine[4].
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Causality: Unprotected hydrazine is highly reactive and prone to over-alkylation. Acylation reduces the nucleophilicity of the nitrogens, ensuring that subsequent ring-closing steps proceed in a controlled, 1:1 stoichiometric fashion.
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Base-Mediated Cyclocondensation:
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Action: React the N,N'-diacylhydrazine with a 2,2'-disubstituted diethyl ether (e.g., bis(2-chloroethyl) ether) in dimethyl sulfoxide (DMSO)[4].
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Causality: DMSO, a polar aprotic solvent, poorly solvates anions, thereby supercharging the nucleophilicity of the deprotonated nitrogen atoms. This facilitates a rapid intramolecular S_N2 displacement of the ether's leaving groups, favoring the formation of the 7-membered ring over intermolecular polymerization.
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Acid-Catalyzed Deprotection and Salification:
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Action: Treat the resulting 4,5-diacyl-1,4,5-oxadiazepine intermediate with strong aqueous hydrochloric acid under reflux[4].
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Causality: The strong acid catalyzes the hydrolysis of the amide bonds, cleaving the acyl protecting groups. The use of HCl directly yields the dihydrochloride salt.
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Self-Validation: The target compound precipitates out of the acidic solution upon cooling. The formation of a white crystalline solid confirms successful deprotection and salification, driving the equilibrium to completion[1].
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Industrial Application: The Pinoxaden Synthetic Workflow
The most prominent industrial application of 1,4,5-oxadiazepane dihydrochloride is its use as the central scaffold for Pinoxaden , a potent acetyl-CoA carboxylase (ACCase) inhibitor used for post-emergence grass weed control in cereals[5][6].
Workflow Visualization
Fig 1: Synthetic workflow of Pinoxaden utilizing the 1,4,5-oxadiazepane scaffold.
Step-by-Step Methodology: Tetrahydropyrazolo-dione Assembly
This protocol details the critical coupling of the oxadiazepane ring with an aryl malonate to form the bicyclic core of Pinoxaden[7][8].
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Reactor Charging & Activation:
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Action: In a nitrogen-purged reactor, charge 107 g of diethyl 2-(2,6-diethyl-4-methylphenyl)malonate and 67 g of 1,4,5-oxadiazepane dihydrochloride into a xylene solvent system[7].
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Action: Add 78 g of Triethylamine (TEA)[7].
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Causality: TEA acts as a highly efficient acid scavenger. It immediately deprotonates the dihydrochloride salt, liberating the free, highly nucleophilic diamine in situ while precipitating out as TEA-HCl.
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-
Thermal Cyclocondensation:
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Action: Heat the reaction mixture to reflux (approx. 138–144°C) and maintain for 6 hours[7].
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Causality: The formation of the bicyclic tetrahydropyrazolo-dione system requires significant activation energy to drive the double nucleophilic acyl substitution. Refluxing xylene provides this thermal energy and allows for the continuous distillation of the ethanol byproduct, pushing the reaction equilibrium strictly toward the product[8].
-
-
In-Process Control (IPC) and Purification:
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Action: Cool the mixture to room temperature and filter the precipitated triethylamine hydrochloride[7].
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Self-Validation: The mass of the filtered TEA-HCl serves as a direct stoichiometric validation of the reaction's progress.
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Action: Recover the xylene solvent under vacuum, re-precipitate the product as a sodium salt using aqueous NaOH, and finally neutralize with aqueous HCl to yield the highly pure (98%) white powder intermediate[7].
-
-
Final Acylation (Pinoxaden Generation):
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Action: The purified intermediate is subsequently reacted with pivaloyl chloride in the presence of TEA and a catalytic amount of 4-dimethylaminopyridine (DMAP) at 20-25°C to yield the final active ingredient, Pinoxaden[8].
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Structural and Mechanistic Insights
The biological efficacy of compounds derived from 1,4,5-oxadiazepane dihydrochloride is heavily dependent on the conformational flexibility of the seven-membered ring. Unlike rigid six-membered rings, the oxadiazepane core can adopt multiple conformations (e.g., twist-chair, boat) to minimize transannular steric strain[1]. In the context of Pinoxaden, this flexibility allows the molecule to effectively dock into the active site of the acetyl-CoA carboxylase enzyme, providing outstanding post-emergence activity against a broad spectrum of grass weed species[6]. Furthermore, the specific site-selective C-H oxidation of this ring system is a major pathway for its environmental degradation and metabolism, a critical factor in its favorable ecological profile[9].
References
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ChemBK - 1,4,5-Oxadiazepine, hexahydro-, dihydrochloride Properties and Safety Information. Retrieved from:[Link][2]
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VDOC.PUB - Modern Crop Protection Compounds (3 Volume Set). Retrieved from: [Link][4]
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Googleapis (WIPO) - WO 2020/201974 A1: Novel process for preparation of key intermediate of pinoxaden. Retrieved from: [Link][7]
-
ResearchGate - Kilogram synthesis of pinoxaden. Retrieved from: [Link][5]
-
Semantic Scholar - Aryldiones incorporating a [1,4,5]oxadiazepane ring. Part 2: chemistry and biology of the cereal herbicide pinoxaden. Retrieved from: [Link][6]
-
Justia Patents - Novel process for preparation of key intermediate of pinoxaden. Retrieved from:[Link][8]
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ACS Publications - Bioinspired Synthesis of Pinoxaden Metabolites Using a Site-Selective C–H Oxidation Strategy. Retrieved from: [Link][9]
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